5-Methoxy-1,3-dimethyl-2-[(prop-2-yn-1-yl)oxy]benzene
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Overview
Description
5-methoxy-1,3-dimethyl-2-prop-2-ynoxybenzene is an organic compound with the molecular formula C12H14O2 This compound is characterized by a benzene ring substituted with methoxy, dimethyl, and prop-2-ynoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1,3-dimethyl-2-prop-2-ynoxybenzene typically involves the alkylation of a substituted benzene derivative. One common method includes the reaction of 5-methoxy-1,3-dimethylbenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of 5-methoxy-1,3-dimethyl-2-prop-2-ynoxybenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1,3-dimethyl-2-prop-2-ynoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and dimethyl groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
5-methoxy-1,3-dimethyl-2-prop-2-ynoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methoxy-1,3-dimethyl-2-prop-2-ynoxybenzene involves its interaction with specific molecular targets. The methoxy and prop-2-ynoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-1,3-dimethylbenzene: Lacks the prop-2-ynoxy group, making it less reactive in certain chemical reactions.
1,3-dimethyl-2-prop-2-ynoxybenzene: Lacks the methoxy group, which can affect its solubility and reactivity.
5-methoxy-2-prop-2-ynoxybenzene: Lacks the dimethyl groups, altering its steric and electronic properties.
Uniqueness
5-methoxy-1,3-dimethyl-2-prop-2-ynoxybenzene is unique due to the presence of all three substituents (methoxy, dimethyl, and prop-2-ynoxy) on the benzene ring. This combination of groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
750624-37-4 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-methoxy-1,3-dimethyl-2-prop-2-ynoxybenzene |
InChI |
InChI=1S/C12H14O2/c1-5-6-14-12-9(2)7-11(13-4)8-10(12)3/h1,7-8H,6H2,2-4H3 |
InChI Key |
YDWRQCRSGZZZRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC#C)C)OC |
Origin of Product |
United States |
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